2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and an amino methyl group attached to the isoindole core, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 321.158 , and it has a logP value of 4.42 , suggesting it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole core. The reaction conditions often include the use of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or polyphosphoric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione: This compound is unique due to its specific substitution pattern on the isoindole core.
3,4-Dichloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pesticides.
Phthalic Anhydride: Another precursor, widely used in the synthesis of various isoindole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of the dichlorophenyl and amino methyl groups, which may confer distinct chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYXLZKGGGKBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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